molecular formula C17H18N2O4S B5404943 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid

4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B5404943
M. Wt: 346.4 g/mol
InChI Key: QAJQMBUVGXDFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as PPSB and has been found to have a wide range of potential applications in scientific research.

Scientific Research Applications

PPSB has shown potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been found to inhibit the growth of cancer cells and has shown promise as a treatment for Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. Additionally, PPSB has been shown to have antipsychotic effects in animal models of schizophrenia.

Mechanism of Action

The mechanism of action of PPSB is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, PPSB has been found to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of dopamine and cAMP signaling pathways. This inhibition may contribute to the antipsychotic effects of PPSB.
Biochemical and Physiological Effects:
PPSB has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease, and may have neuroprotective effects in the brain. Additionally, PPSB has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using PPSB in lab experiments is its high purity and stability. Additionally, it has been found to have a low toxicity profile, allowing for higher doses to be used in experiments. However, one limitation of using PPSB is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research related to PPSB. One area of interest is the development of PPSB-based therapies for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of PPSB and its effects on various signaling pathways in the body. Finally, the development of more efficient and cost-effective synthesis methods for PPSB may lead to increased use in scientific research.

Synthesis Methods

PPSB can be synthesized using a variety of methods, including the reaction of 4-bromobenzoic acid with 4-phenylpiperazine in the presence of a base and a palladium catalyst. This method has been found to be efficient and yields high purity PPSB.

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)14-6-8-16(9-7-14)24(22,23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQMBUVGXDFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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